(2E)-3-(4-ethoxyphenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a substitution reaction using ethoxybenzene and suitable catalysts.
Formation of the Propenenitrile Moiety: The final step involves the formation of the propenenitrile moiety through a condensation reaction with appropriate aldehydes and nitriles.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, quinazolinone derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Ethoxyphenyl Derivatives: Compounds with similar ethoxyphenyl groups.
Propenenitrile Derivatives: Compounds with similar propenenitrile moieties.
Uniqueness
The uniqueness of (2E)-3-(4-ETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROP-2-ENENITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15N3O2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H15N3O2/c1-2-24-15-9-7-13(8-10-15)11-14(12-20)18-21-17-6-4-3-5-16(17)19(23)22-18/h3-11H,2H2,1H3,(H,21,22,23)/b14-11+ |
InChI Key |
XBNNJEGXCGHGEE-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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